molecular formula C15H24Cl2N2 B7984280 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride

8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride

Cat. No. B7984280
M. Wt: 303.3 g/mol
InChI Key: PUFXBVAHLIGFPS-UHFFFAOYSA-N
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Description

8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the empirical formula C15H22N2 . Its molecular weight is 230.35 . The compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride can be represented by the SMILES string N1(CCC2(CNCC2)CC1)CC3=CC=CC=C3 . This represents the connectivity and arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride is a solid compound . Its molecular weight is 230.35 . The InChI key, which is a unique identifier for the compound, is MDBVTGGHEWEATH-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The safety information includes the precautionary statements P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

properties

IUPAC Name

8-benzyl-2,8-diazaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15;;/h1-5,16H,6-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFXBVAHLIGFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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